molecular formula C13H17ClF3NO B1391303 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1516938-12-7

4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1391303
CAS RN: 1516938-12-7
M. Wt: 295.73 g/mol
InChI Key: HZOXJASYVKIOLW-UHFFFAOYSA-N
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Description

“4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1516938-12-7 . It has a molecular weight of 295.73 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3NO.ClH/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10;/h1-3,8,10,17H,4-7,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.73 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Use in C,N-cross Coupling Reactions

This compound can be used as a reactant for C,N-cross coupling reactions . These reactions are fundamental in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Synthesis of Dopamine D3 Receptor Antagonists

It has been reported that this compound can be used in the synthesis of dopamine D3 receptor antagonists . These antagonists are often used in the treatment of neurological disorders such as Parkinson’s disease and schizophrenia.

Component in FDA-Approved Drugs

The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . This suggests that “4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” could potentially be used in the development of new pharmaceuticals.

Use in the Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines are a key structural motif in many bioactive compounds . This compound could potentially be used in the synthesis of these important structures.

Potential Analgesic Properties

There is some evidence to suggest that similar compounds may have analgesic (pain-relieving) properties . While more research is needed, this could be a potential application for “4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride”.

Safety and Hazards

The compound is labeled as an irritant . For safety, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of dopamine d3 receptor antagonists , suggesting that this compound may also interact with dopamine receptors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

properties

IUPAC Name

4-[[3-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10;/h1-3,8,10,17H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOXJASYVKIOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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